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Aluminum

Electrical Engineering Power Transmission Material Science

Choose Aluminum (CAS 7429-90-5) for applications where conductivity-to-weight ratio, corrosion resistance, and barrier properties are critical. With 61% IACS conductivity and 70% lower density than copper, it enables longer transmission spans and reduces EV weight. High-strength alloy 7075-T6 achieves 570 MPa tensile strength at 1/3 the weight of steel. Self-passivating oxide layer ensures marine durability. Aluminum foil provides WVTR of 0.10 g/h/m², essential for pharmaceutical blister packs and retort pouches. Procure with confidence.

Molecular Formula Al
Molecular Weight 26.981538 g/mol
CAS No. 7429-90-5
Cat. No. B147820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum
CAS7429-90-5
SynonymsAluminium 27
Aluminium-27
Aluminum
Aluminum 27
Aluminum-27
Molecular FormulaAl
Molecular Weight26.981538 g/mol
Structural Identifiers
SMILES[Al]
InChIInChI=1S/Al
InChIKeyXAGFODPZIPBFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 50 m / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid.
Soluble in HCl, H2SO4, hot water, and alkalies.
Insoluble in water.
Solubility in water: reaction
Insoluble

Aluminum (CAS 7429-90-5): Product Specifications and Core Physical Properties for Industrial Procurement


Aluminum (CAS 7429-90-5) is a lightweight, silvery-white metal with a density of approximately 2.7 g/cm³, which is about one-third that of steel [1]. As a pure element, it is characterized by high electrical and thermal conductivity, excellent corrosion resistance due to a self-passivating oxide layer, and high ductility. Commercially, aluminum is available in a wide range of forms including ingots, foils, powders, and wires, with purity specifications varying from 95% for general use to >99.9995% for advanced applications [2]. Its core physical properties include a melting point of 660°C and a boiling point of ~2467°C . These baseline characteristics are critical for initial material screening in research and industrial contexts.

Why Aluminum (CAS 7429-90-5) Cannot Be Arbitrarily Substituted with In-Class Alternatives


Substituting aluminum with other common light metals or materials based on a single property like density often leads to significant performance failures. This is because key performance characteristics—including electrical and thermal conductivity, corrosion behavior, specific mechanical properties, and barrier efficacy—do not scale linearly or predictably between material classes. For instance, while magnesium offers even lower density, its corrosion rate is orders of magnitude higher than that of aluminum [1]. Similarly, substituting aluminum foil with a metallized polymer film in packaging can result in a catastrophic loss of barrier properties under mechanical stress [2]. The following quantitative evidence guide demonstrates these specific, verifiable differentiations that inform scientifically grounded procurement decisions.

Quantitative Performance Differentiators for Aluminum (CAS 7429-90-5) Against Key Comparators


Aluminum vs. Copper: Conductivity-to-Weight Ratio for Electrical Applications

Pure aluminum exhibits an electrical conductivity of 61% IACS, compared to the 100% IACS benchmark for pure copper [1]. However, this performance metric must be considered alongside density: aluminum's density is 2.7 g/cm³, approximately 30% that of copper's 8.96 g/cm³ [2]. This results in an aluminum conductor weighing half as much as a copper conductor with equivalent electrical resistance [2]. For applications requiring equivalent ampacity, the cross-sectional area of an aluminum conductor must be 56% larger than that of copper [3].

Electrical Engineering Power Transmission Material Science

High-Strength Aluminum (7075-T6) vs. Steel: Strength-to-Weight Performance

While steel generally offers higher absolute tensile strength, specific high-performance aluminum alloys achieve a superior strength-to-weight ratio. AL7075-T6, an aerospace-grade aluminum alloy, exhibits a tensile strength of approximately 570 MPa [1]. Its density is roughly 2.8 g/cm³, compared to steel's ~7.85 g/cm³ [2]. This means AL7075-T6 can match the strength of some mild steels while being only one-third the weight [3]. In energy absorption, 7075-T6 absorbs 25% more energy before failure than mild steel [3].

Aerospace Engineering Structural Materials Mechanical Design

Aluminum (Al4032) vs. Magnesium (MgTi) Alloy: Corrosion Resistance in Chloride Media

In dilute sodium chloride (NaCl) environments, a representative magnesium-titanium alloy (MgTi) exhibits a significantly higher corrosion rate compared to an aluminum alloy (Al4032). The optimal corrosion rate for MgTi was measured between 0.180 and 0.794 mm/year, whereas the Al4032 alloy displayed negative corrosion rate values ranging from -0.141 to -0.458 mm/year, indicating a net passivation or negligible material loss [1]. This demonstrates aluminum's superior inherent corrosion resistance in chloride-containing media.

Corrosion Science Materials Chemistry Marine Engineering

Spherical vs. Flake Aluminum Powder: Processability and Functional Differentiation

The morphology of aluminum powder dictates its performance in manufacturing processes. Spherical, gas-atomized aluminum powder exhibits high flowability, which is essential for consistent layer deposition in powder bed fusion additive manufacturing (AM) . In contrast, flake aluminum powder, characterized by a high aspect ratio, provides superior barrier properties and reflectivity but exhibits poor flowability, making it unsuitable for automated AM systems [1]. Under shock wave conditions, gel fuels containing spherical aluminum particles atomize more readily than those with flake particles, impacting combustion efficiency [2].

Additive Manufacturing Powder Metallurgy Materials Processing

High Purity (≥99.99%) vs. Standard Grade Aluminum: Application-Driven Differentiation

Aluminum purity is a critical determinant of performance in high-technology applications. Standard commercial grades (e.g., 99.5% Al) are cost-effective for applications like power transmission and general corrosion protection [1]. However, for semiconductor manufacturing and sputtering targets, ultra-high purity grades of 4N (99.99% Al) and 5N (99.999% Al) are mandatory [2]. The presence of trace impurities in standard grades can degrade semiconductor device performance, whereas 4N+ purity ensures the necessary electrical and structural properties. The cost and supply chain for these high-purity grades are distinct, with the market for 99.99%+ aluminum driven by the semiconductor industry [2].

Semiconductor Manufacturing Electronic Materials High Purity Metals

Aluminum Foil vs. Metallized Films: Barrier Performance Under Mechanical Stress

Aluminum foil provides an exceptionally high barrier against water vapor and gases. The material water vapor transmission rate (WVTR) for aluminum foil was measured at 0.10 g/h/m², significantly lower than polymer alternatives like PVC (4.9 g/h/m²) [1]. Furthermore, under mechanical stress from processing on vertical form, fill, and seal machines, aluminum/plastic laminates maintain their barrier properties, while metallized plastic films exhibit a considerable loss of barrier performance [2]. This demonstrates that aluminum foil is not merely a high-barrier material but also a mechanically robust barrier.

Packaging Science Barrier Materials Food Safety

Research and Industrial Application Scenarios Based on Aluminum's Verifiable Differentiators


High-Voltage Power Transmission and Weight-Sensitive Electrical Wiring

Based on aluminum's 61% IACS conductivity combined with its 70% lower density compared to copper, this material is the optimal choice for high-voltage overhead power lines and aerospace/automotive wiring [1]. The use of aluminum conductor steel-reinforced (ACSR) cables exploits this conductivity-to-weight advantage, enabling longer spans between transmission towers and reducing structural loads. In electric vehicles, aluminum wiring contributes to overall weight reduction, which directly improves battery range. This scenario is validated by the quantitative data showing an aluminum conductor is 50% lighter than a copper one for the same resistance.

High-Performance Lightweight Structural Components in Aerospace and Motorsports

The superior strength-to-weight ratio of high-strength aluminum alloys like 7075-T6, which achieves ~570 MPa tensile strength at 1/3 the weight of steel, makes it indispensable for aerospace and motorsport components [2]. Applications include aircraft fuselage ribs, wing skins, bicycle frames, and drone chassis where minimizing mass is critical for performance and fuel efficiency. The quantified ability of 7075-T6 to absorb 25% more energy than mild steel before failure further justifies its use in safety-critical structural parts subject to impact.

Long-Term Corrosion Protection in Marine and Chloride-Rich Environments

The data demonstrating that aluminum alloy Al4032 exhibits negligible to negative corrosion rates in NaCl, in stark contrast to magnesium-based alloys which corrode rapidly (0.180 to 0.794 mm/year), positions aluminum as the preferred material for marine applications [3]. This includes boat hulls, offshore platform components, and automotive parts exposed to de-icing salts. The formation of a self-passivating oxide layer provides inherent, long-term protection without the need for heavy maintenance.

Critical Barrier Layers in Pharmaceutical and Food Packaging

The exceptionally low material water vapor transmission rate (WVTR) of 0.10 g/h/m² for aluminum foil and its proven ability to maintain this barrier under mechanical stress distinguishes it from metallized film alternatives [4]. This performance is non-negotiable for blister packs for moisture-sensitive pharmaceuticals and for retort pouches used in food preservation. The quantitative data confirms that substituting aluminum foil with a metallized film would lead to a significant increase in WVTR and a high probability of barrier failure during processing, compromising product shelf life and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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